N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Catalog No.
S3024282
CAS No.
903289-96-3
M.F
C20H23N3O2S
M. Wt
369.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2...

CAS Number

903289-96-3

Product Name

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide

Molecular Formula

C20H23N3O2S

Molecular Weight

369.48

InChI

InChI=1S/C20H23N3O2S/c1-2-10-21-19(24)20(25)22-13-17(18-8-5-12-26-18)23-11-9-15-6-3-4-7-16(15)14-23/h2-8,12,17H,1,9-11,13-14H2,(H,21,24)(H,22,25)

InChI Key

ZQUIIWFXFPDZOZ-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2

solubility

not available

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structural features, including an allyl group, a dihydroisoquinoline moiety, and a thiophene ring. Its molecular formula is C22H23N3O2S2C_{22}H_{23}N_{3}O_{2}S_{2}, and it has a molecular weight of approximately 425.6 g/mol . This compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of amides and isoquinolines. Key reactions include:

  • Oxidation: The dihydroisoquinoline component can be oxidized to form isoquinoline derivatives, which may exhibit different biological properties.
  • Nucleophilic Substitution: The allyl group may participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.
  • Coupling Reactions: The presence of the thiophene ring allows for potential coupling reactions with other electrophiles, enhancing its chemical diversity.

Research indicates that compounds related to dihydroisoquinolines often exhibit significant biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: Dihydroisoquinoline derivatives are being explored for their neuroprotective capabilities, potentially aiding in conditions like Alzheimer's disease .

The synthesis of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves several steps:

  • Formation of Dihydroisoquinoline: Starting from appropriate precursors, the dihydroisoquinoline structure can be synthesized through cyclization reactions.
  • Allylation: The introduction of the allyl group can be achieved via allylation reactions using suitable reagents.
  • Oxalamide Formation: The final step involves coupling the thiophenyl ethylamine with oxalic acid derivatives to form the oxalamide linkage.

These steps may require specific reaction conditions such as solvent choice, temperature control, and catalyst use to optimize yield and purity .

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting bacterial infections or cancer.
  • Research Tools: Useful in studying the mechanisms of action of isoquinoline derivatives in biological systems.
  • Material Science: Potential use in developing new materials due to its unique chemical structure.

Studies on the interactions of N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide with biological targets are crucial for understanding its pharmacological profile. Potential interactions include:

  • Enzyme Inhibition: Investigating its ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: Assessing binding affinity to neurotransmitter receptors or other relevant targets.

Such studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide. These include:

Compound NameCAS NumberKey Features
3,4-Dihydroisoquinoline derivative1206996-81-7Contains isoquinoline structure with different substituents
7-Methyl-1H,2H,3H-cyclopenta[b]indol-2-amine31895-21-3Related structural framework but lacks thiophene
5-(p-tolyl)-1H-imidazol-2-thiol derivative1206996-81-7Shares similar functional groups but differs in core structure

Uniqueness

N1-allyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide stands out due to its unique combination of an allyl group, a dihydroisoquinoline moiety, and a thiophene ring. This combination potentially enhances its biological activity compared to other similar compounds that lack one or more of these features .

This compound's distinct structural characteristics may lead to unique interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry and drug development.

XLogP3

2.7

Dates

Last modified: 08-17-2023

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